4-[[4-(2-Hydroxy-3-thiomorpholin-4-ylpropoxy)-3-methoxyphenyl]methyl]piperazin-2-one
Description
4-[[4-(2-Hydroxy-3-thiomorpholin-4-ylpropoxy)-3-methoxyphenyl]methyl]piperazin-2-one is a complex organic compound with a unique structure that includes a piperazinone core, a methoxyphenyl group, and a thiomorpholine ring
Properties
IUPAC Name |
4-[[4-(2-hydroxy-3-thiomorpholin-4-ylpropoxy)-3-methoxyphenyl]methyl]piperazin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O4S/c1-25-18-10-15(11-22-5-4-20-19(24)13-22)2-3-17(18)26-14-16(23)12-21-6-8-27-9-7-21/h2-3,10,16,23H,4-9,11-14H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXJMBUKJFBWNNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CN2CCNC(=O)C2)OCC(CN3CCSCC3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[4-(2-Hydroxy-3-thiomorpholin-4-ylpropoxy)-3-methoxyphenyl]methyl]piperazin-2-one typically involves multiple steps. One common approach is to start with the preparation of the thiomorpholine ring, followed by the introduction of the methoxyphenyl group, and finally the formation of the piperazinone core. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Industrial production methods often emphasize efficiency, scalability, and safety.
Chemical Reactions Analysis
Types of Reactions
4-[[4-(2-Hydroxy-3-thiomorpholin-4-ylpropoxy)-3-methoxyphenyl]methyl]piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
4-[[4-(2-Hydroxy-3-thiomorpholin-4-ylpropoxy)-3-methoxyphenyl]methyl]piperazin-2-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-[[4-(2-Hydroxy-3-thiomorpholin-4-ylpropoxy)-3-methoxyphenyl]methyl]piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
4-[[4-(2-Hydroxy-3-morpholin-4-ylpropoxy)-3-methoxyphenyl]methyl]piperazin-2-one: Similar structure but with a morpholine ring instead of a thiomorpholine ring.
4-[[4-(2-Hydroxy-3-thiomorpholin-4-ylpropoxy)-3-ethoxyphenyl]methyl]piperazin-2-one: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
The uniqueness of 4-[[4-(2-Hydroxy-3-thiomorpholin-4-ylpropoxy)-3-methoxyphenyl]methyl]piperazin-2-one lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
